molecular formula C3H6OS2 B089882 Ethylxanthate CAS No. 151-01-9

Ethylxanthate

Cat. No.: B089882
CAS No.: 151-01-9
M. Wt: 122.21 g/mol
InChI Key: ZOOODBUHSVUZEM-UHFFFAOYSA-N
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Description

Ethylxanthate, also known as ethyl xanthic acid, is an organosulfur compound with the chemical formula CH₃CH₂OCS₂H. It is a pale yellow powder that is typically obtained as a dihydrate. This compound is widely used in the mining industry as a flotation agent for the extraction of various metals from their ores .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylxanthate is synthesized by the reaction of an alcohol with carbon disulfide in the presence of an alkali.

Industrial Production Methods: In industrial settings, the production of this compound involves the kneading synthesis method, which is simple, efficient, and cost-effective. This method does not produce wastewater during production, making it environmentally friendly .

Types of Reactions:

    Oxidation: this compound undergoes oxidation to form diethyl dixanthogen disulfide: [ 4 \text{C}_2\text{H}_5\text{OCS}_2\text{Na} + 2 \text{H}_2\text{O} + \text{O}_2 \rightarrow 2 (\text{C}_2\text{H}_5\text{OCS}_2)_2 + 4 \text{NaOH} ]

    Hydrolysis: At low pH, this compound rapidly hydrolyzes to form ethanol and carbon disulfide: [ \text{C}_2\text{H}_5\text{OCS}_2\text{Na} + \text{H}^+ \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{CS}_2 + \text{Na}^+ ]

Common Reagents and Conditions:

    Oxidation: Requires water and oxygen.

    Hydrolysis: Occurs at low pH.

Major Products Formed:

Mechanism of Action

Ethylxanthate exerts its effects through the formation of intermediate products that actively decompose cumene hydroperoxide (CHP). This reaction proceeds through the formation of an intermediate product that terminates the oxidation chain by decomposing CHP, rather than by the initial xanthates .

Comparison with Similar Compounds

  • Potassium ethyl xanthate (CH₃CH₂OCS₂K)
  • Sodium isobutyl xanthate ((CH₃)₂CHCH₂OCS₂Na)
  • Potassium isopropyl xanthate ((CH₃)₂CHOCS₂K)
  • Potassium amyl xanthate (CH₃(CH₂)₄OCS₂K)

Uniqueness: Ethylxanthate is unique due to its specific use as a flotation agent in the mining industry and its ability to form stable aqueous solutions at high pH. It is also known for its rapid hydrolysis at low pH and its effectiveness in the extraction of various metals .

Properties

IUPAC Name

ethoxymethanedithioic acid
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InChI

InChI=1S/C3H6OS2/c1-2-4-3(5)6/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOODBUHSVUZEM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

140-89-6 (potassium salt), 140-90-9 (hydrochloride salt)
Record name Ethylxanthate
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DSSTOX Substance ID

DTXSID3045063
Record name O-Ethyl hydrogen carbonodithioate
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Molecular Weight

122.21 g/mol
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Physical Description

Liquid; [HSDB]
Record name Ethylxanthate
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Solubility

SLIGHTLY SOL IN WATER
Record name ETHYLXANTHATE
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Color/Form

LIQUID

CAS No.

151-01-9
Record name Ethyl xanthate
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Record name Ethylxanthate
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Record name Carbonodithioic acid, O-ethyl ester
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Record name O-ethyl hydrogen dithiocarbonate
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Record name ETHYLXANTHATE
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Record name ETHYLXANTHATE
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Melting Point

FREEZING POINT -53 °C
Record name ETHYLXANTHATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5652
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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